REACTION_SMILES
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[C:1](=[O:2])([OH:3])[O-:4].[CH3:6][CH2:7][O:8][C:9](=[O:10])[CH3:11].[Cl:25][CH2:26][C:27](=[O:28])[Cl:29].[ClH:12].[NH2:13][CH:14]1[C:15](=[O:24])[c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]2[CH2:22][CH2:23]1.[Na+:5].[OH2:30]>>[NH:13]([CH:14]1[C:15](=[O:24])[c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]2[CH2:22][CH2:23]1)[C:27]([CH2:26][Cl:25])=[O:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCc2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(CCl)NC1CCc2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |